molecular formula C12H8ClIN4O2S B15331345 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B15331345
M. Wt: 434.64 g/mol
InChI Key: DNHGETATBRKDLB-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine is an organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by the presence of chlorine, iodine, and tosyl groups attached to a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine using iodine and a suitable oxidizing agent. The tosylation step is then carried out using tosyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Comparison: 4-Chloro-3-iodo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and potency as a kinase inhibitor .

Properties

Molecular Formula

C12H8ClIN4O2S

Molecular Weight

434.64 g/mol

IUPAC Name

4-chloro-3-iodo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8ClIN4O2S/c1-7-2-4-8(5-3-7)21(19,20)18-12-9(11(14)17-18)10(13)15-6-16-12/h2-6H,1H3

InChI Key

DNHGETATBRKDLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=NC=N3)Cl)C(=N2)I

Origin of Product

United States

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